molecular formula C8H14N2O B1373972 N-(2-cyanoethyl)-N-(propan-2-yl)acetamide CAS No. 4271-93-6

N-(2-cyanoethyl)-N-(propan-2-yl)acetamide

Cat. No.: B1373972
CAS No.: 4271-93-6
M. Wt: 154.21 g/mol
InChI Key: HKVGAGYVMVALPD-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-(propan-2-yl)acetamide is an organic compound characterized by the presence of a cyano group, an isopropyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide typically involves the reaction of 2-cyanoethylamine with isopropyl acetate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ester, leading to the formation of the acetamide linkage.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations. Catalysts such as acid or base catalysts may be employed to enhance the reaction rate and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding ketones or alcohols.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Isopropyl ketone derivatives.

    Reduction: N-(2-aminoethyl)-N-(propan-2-yl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyanoethyl)-N-(propan-2-yl)acetamide finds applications in several scientific domains:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-cyanoethyl)-N-(propan-2-yl)acetamide exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or act as an electrophilic center, while the acetamide moiety can engage in various interactions with biological targets.

Comparison with Similar Compounds

    N-(2-Cyanoethyl)-N-methylacetamide: Similar structure but with a methyl group instead of an isopropyl group.

    N-(2-Cyanoethyl)-N-ethylacetamide: Contains an ethyl group in place of the isopropyl group.

Uniqueness: N-(2-Cyanoethyl)-N-(propan-2-yl)acetamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, affecting its reactivity and interactions compared to its methyl and ethyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(2-cyanoethyl)-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-7(2)10(8(3)11)6-4-5-9/h7H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVGAGYVMVALPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262941
Record name N-(2-Cyanoethyl)-N-(1-methylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4271-93-6
Record name N-(2-Cyanoethyl)-N-(1-methylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4271-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Cyanoethyl)-N-(1-methylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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